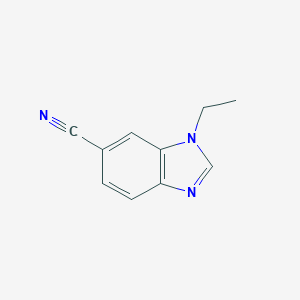

6-Cyano-1-ethylbenzoimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-Cyano-1-ethylbenzoimidazole involves reactions that yield heterocyclic compounds with significant chemical interest. For example, reactions of 2-aminobenzimidazole with ethyl cyanoacetate lead to efficient synthesis of related compounds in excellent yields, demonstrating the versatility of these chemical reactions in synthesizing complex structures (Karcı & Demirçalı, 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those related to 6-Cyano-1-ethylbenzoimidazole, has been characterized using various spectroscopic techniques. The structural analyses often involve UV-vis, FT-IR, and NMR spectroscopic techniques, providing detailed insights into the molecular conformation and electronic structure of these compounds (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical properties of benzimidazole derivatives, such as reactivity and potential for further functionalization, have been extensively studied. These compounds participate in various chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The versatility of these chemical reactions underscores the potential for synthesizing novel compounds with tailored properties (Shams et al., 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined using X-ray crystallography, which provides detailed information on the molecular and crystal structure, facilitating the understanding of how these properties influence the compound's behavior in various conditions (Özbey et al., 2001).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photoluminescence, of benzimidazole derivatives are influenced by their molecular structure. Studies have shown that these properties can be tuned by modifying the substituents on the benzimidazole core, allowing for the design of compounds with specific chemical behaviors. For instance, substituents can significantly affect the photoluminescence properties, offering potential applications in materials science (Outlaw et al., 2016).

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Determining Antioxidant Activity

Benzimidazoles are part of studies focusing on antioxidant activity determination. Analytical methods like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) utilize the chemical reactions of compounds, including benzimidazoles, to assess their efficacy in scavenging free radicals. These methods are crucial for evaluating the potential antioxidant capacity of compounds in food, medicine, and pharmaceuticals (Munteanu & Apetrei, 2021).

Mechanism of Action in Fungicides and Antihelminthic Drugs

Benzimidazoles serve as specific inhibitors of microtubule assembly in both fungicidal and antihelminthic applications. They act by binding to the tubulin molecule, disrupting the formation and function of microtubules within the cells of fungi and parasites. This action renders benzimidazoles effective in agriculture and veterinary medicine, as well as in experimental uses in cancer chemotherapy (Davidse, 1986).

Anticancer Properties

A significant body of research has been dedicated to exploring the anticancer properties of benzimidazole derivatives. These compounds have been found to disrupt microtubule polymerization, induce apoptosis, and inhibit various cancer cell proliferation pathways. Their broad spectrum of biological activities makes benzimidazoles promising candidates for cancer therapy, highlighting their potential beyond traditional uses as antiparasitic agents (Nath et al., 2020).

Drug Repurposing and Relabeling

The repurposing of benzimidazole antihelminthics for cancer therapy is a notable area of research, leveraging their pleiotropic effects for anticancer applications. Studies suggest that benzimidazoles, known for their antiparasitic actions, possess potent anticancer effects, acting as microtubule disrupting, anti-angiogenic, and anti-metastatic agents. This research avenue emphasizes the potential of benzimidazoles in providing low-cost, accessible treatment options with a track record of safe use in humans (Nath et al., 2020).

Eigenschaften

IUPAC Name |

3-ethylbenzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-13-7-12-9-4-3-8(6-11)5-10(9)13/h3-5,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGPAABTBQUTNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608677 |

Source

|

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyano-1-ethylbenzoimidazole | |

CAS RN |

1215205-91-6 |

Source

|

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1H-benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)